methyl 5-formyl-6-methoxypicolinate
Description
Properties
IUPAC Name |
methyl 5-formyl-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-6(5-11)3-4-7(10-8)9(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQYZZOVMXXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formyl-6-methoxypicolinate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-formyl-6-methoxypyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formyl-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride .
Major Products:
Oxidation: Methyl 5-carboxy-6-methoxypicolinate.
Reduction: Methyl 5-hydroxymethyl-6-methoxypicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-6-methoxypicolinate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 5-formyl-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to enzymes or receptors, modulating their activity . The formyl and methoxy groups play a crucial role in its binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 5-formyl-6-hydroxypicolinate
- Methyl 5-formyl-6-ethoxypicolinate
- Methyl 5-formyl-6-methylpicolinate
Comparison: Methyl 5-formyl-6-methoxypicolinate is unique due to its specific functional groups, which confer distinct chemical and biological properties . Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays . The presence of the methoxy group, in particular, can influence its solubility, stability, and interaction with molecular targets .
Biological Activity
Methyl 5-formyl-6-methoxypicolinate (MFMP) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial effects, antioxidant properties, and implications in cancer research.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of a methoxy group and an aldehyde functional group. Its molecular formula is C_9H_9N_O_3, and it has been identified for various applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MFMP. It has been shown to exhibit activity against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that MFMP possesses potent antimicrobial effects, which could be beneficial in developing new antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.78 |
| Bacillus subtilis | 1.50 |
These findings suggest that MFMP may act through mechanisms similar to other members of the rubromycin family, which are known for their ability to inhibit bacterial growth by interfering with cellular processes.
Antioxidant Properties
MFMP has also been evaluated for its antioxidant capacity. Research indicates that the compound can scavenge free radicals effectively, thus providing protective effects against oxidative stress. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Activity | 15.0 |
| ABTS Scavenging Activity | 12.5 |
The results demonstrate that MFMP exhibits significant antioxidant activity, making it a candidate for further exploration in nutritional and therapeutic applications aimed at reducing oxidative damage.
Anti-Cancer Activity
In vitro studies have investigated the anti-cancer potential of MFMP against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound showed promising results in inhibiting cell proliferation.
Case Study: Anti-Cancer Effects
A study conducted on MCF-7 cells demonstrated that treatment with MFMP resulted in:
- Reduced cell viability : The compound decreased cell viability by approximately 40% at a concentration of 25 µM after 48 hours.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that MFMP may trigger programmed cell death pathways.
These findings support the hypothesis that MFMP could serve as a lead compound for developing new anti-cancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of MFMP. Studies have shown that modifications to the methoxy and formyl groups can significantly influence the compound's efficacy against various biological targets. For instance:
- Methoxy Group : Essential for enhancing lipophilicity and cellular uptake.
- Formyl Group : Plays a critical role in binding interactions with target enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
